molecular formula C21H36O5 B159704 Prostaglandin F2alpha methyl ester CAS No. 33854-16-9

Prostaglandin F2alpha methyl ester

Numéro de catalogue: B159704
Numéro CAS: 33854-16-9
Poids moléculaire: 368.5 g/mol
Clé InChI: PJDMFGSFLLCCAO-NVRZHKMMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prostaglandin F2α methyl ester (PGF2α-ME) is a synthetic derivative of prostaglandin F2α (PGF2α), a naturally occurring eicosanoid involved in diverse physiological processes, including uterine contraction, inflammation, and renal function. The methyl ester modification at the carboxylic acid group enhances membrane permeability and metabolic stability, making it a preferred prodrug form for clinical applications . PGF2α-ME is widely utilized in obstetrics and gynecology for pregnancy termination, particularly in the first and second trimesters, due to its potent uterotonic effects mediated via FP prostaglandin receptors .

Méthodes De Préparation

Rh-Catalyzed Dynamic Kinetic Asymmetric Suzuki–Miyaura Coupling

Reaction Design and Mechanism

The Rh-catalyzed dynamic kinetic asymmetric Suzuki–Miyaura (DKAS) coupling represents a modern approach to constructing the cyclopentane core of prostaglandins. This method, reported by , employs a racemic bicyclic allyl chloride and alkenyl boronic esters bearing chiral alcohols. The reaction achieves simultaneous control of three contiguous stereocenters in the cyclopentane ring through ligand-directed stereoselectivity. The use of a Rhodium catalyst with (R)-BINAP or (S)-Segphos ligands ensures >99% enantiomeric excess (ee) and single-diastereomer products .

The boronic ester component determines the ester group in the final prostaglandin analog. For PGF2α methyl ester, a boronic ester derived from methanol is utilized, directly incorporating the methyl ester into the intermediate during the coupling step. This eliminates the need for post-synthesis esterification, streamlining the process .

Synthetic Pathway and Yields

The synthesis begins with the DKAS coupling to form cyclopentane intermediate 6 (90% yield), which contains the methyl ester group (Scheme 1). Subsequent steps include:

  • Tsuji–Trost alkylation : Introduces the α-chain via palladium-catalyzed allylic alkylation with dimethyl malonate (96% yield) .

  • Iodolactonization : Forms the lactone ring with iodine, achieving 69% yield over three steps .

  • Dehalogenation and Wittig olefination : Final steps yield PGF2α methyl ester with 82% efficiency .

The longest linear sequence spans 16 steps with an overall yield of 19% . Scalability is demonstrated at a 5 mmol scale, maintaining 90% yield for intermediate 6 .

Enzymatic Esterification of Prostaglandin F2α

Biocatalytic Strategy

Enzymatic esterification offers a green alternative to chemical methods, leveraging lipases or esterases to catalyze the reaction between PGF2α and methanol. As detailed in , this approach avoids racemization and side reactions common in acid-catalyzed esterification. Candida antarctica lipase B (CAL-B) is particularly effective, operating at 30°C in non-aqueous solvents like tert-butanol .

Organocatalytic Aldol Cascade Approach

Core Synthesis via Proline Catalysis

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Limitations
Rh-Catalyzed DKAS Coupling1619%Direct ester incorporation, high stereo- and regioselectivityLengthy sequence, expensive catalysts
Enzymatic Esterification1>80%*Mild conditions, no racemizationRequires high-purity PGF2α input
Organocatalytic + Chemical Esterification8~15%†Shorter route, high eeLower yield due to multiple steps

*Estimated based on analogous systems ; †Calculated from 50% core yield and 30% esterification.

Analyse Des Réactions Chimiques

Types of Reactions: Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles like amines or alcohols to introduce new functional groups .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .

Applications De Recherche Scientifique

Reproductive Health

PGF2α methyl ester is extensively used in reproductive health research, particularly in inducing labor and managing abortion procedures. Its role in cervical dilation before surgical abortion has been well-documented.

  • Cervical Dilation Studies : A clinical trial demonstrated that vaginal administration of PGF2α methyl ester effectively dilates the cervix prior to suction curettage abortion. The study reported success rates of 93% and 100% for two different dosage schedules (4 mg and 6 mg) among 28 patients . This indicates its efficacy as a preoperative agent.
  • Abortifacient Studies : Research has shown that PGF2α methyl ester can induce abortion effectively. In a study involving intravaginal devices impregnated with varying concentrations of PGF2α methyl ester, successful abortions were observed in 60% to 100% of patients depending on the device's concentration .

Pharmacological Research

PGF2α methyl ester is utilized in pharmacological studies to explore its effects on smooth muscle contraction and its potential therapeutic applications.

  • Ocular Hypotensive Activity : It was one of the first prostaglandin esters identified to exhibit ocular hypotensive effects, suggesting its potential use in treating glaucoma .
  • Cardiovascular Effects : Studies have indicated that PGF2α methyl ester can promote cardiac myocyte hypertrophy and influence gene expression related to cardiac function.

Biochemical Mechanisms

Understanding the biochemical pathways influenced by PGF2α methyl ester is crucial for elucidating its mechanisms of action.

  • Cell Signaling Pathways : PGF2α interacts with G protein-coupled receptors (GPCRs), leading to various cellular responses such as myometrial contractions during labor.
  • Metabolic Pathways : The compound is involved in prostanoid metabolism via cyclooxygenase pathways, which are critical for inflammatory responses and other physiological processes.

Table 1: Summary of Clinical Trials Involving PGF2α Methyl Ester

Study ReferenceDosage (mg)Success Rate (%)Side Effects
493Vomiting, Diarrhea
0.2560Minimal
0.590Moderate
1.0100High incidence of side effects

Case Study 1: Induction of Labor

A study involving the administration of PGF2α methyl ester showed significant success in inducing labor among pregnant women at term. The compound's ability to stimulate myometrial contractions was highlighted as a key factor in its effectiveness.

Case Study 2: Management of Abortion

In a controlled trial comparing PGF2α methyl ester with placebo, patients receiving the prostaglandin showed a marked increase in cervical dilation and reduced time to abortion compared to those receiving placebo treatments, reinforcing its role as an effective abortifacient.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

15(S)-15-Methyl Prostaglandin F2α Methyl Ester

  • Structural Modification : Addition of a 15-methyl group and esterification at the C-1 position prevents degradation by prostaglandin 15-dehydrogenase, prolonging its half-life .
  • Clinical Efficacy :
    • In early pregnancy (6–20 weeks), intramuscular administration achieves 100% abortion efficacy with a 96% complete abortion rate .
    • Vaginal delivery via silastic devices (0.5–1.0% concentration) shows 85–90% success within 24 hours, comparable to repeated suppository dosing .
  • Side Effects : Vomiting (30–40%) and diarrhea (20–25%) are common but manageable; higher doses (1.0% devices) increase transient side effects due to rapid absorption .

Prostaglandin F2α Isopropyl Ester

  • Structural Difference : Isopropyl ester substitution instead of methyl ester.
  • Applications : Primarily used in research settings for studying FP receptor-mediated pathways .

13,14-Dehydroprostacyclin Methyl Ester

  • Structural Features : Derived from 13,14-dehydro-PGF2α, with a 5-bromo-6,9α-epoxy group and methyl ester.
  • Functional Role: Exhibits antiplatelet aggregation activity and renal vasodilation at nanomolar levels, distinct from the uterotonic focus of PGF2α-ME .
  • Stability : 10-fold greater stability at pH 7.5 compared to prostacyclin, attributed to esterification .

Receptor Affinity and Mechanism of Action

Compound Primary Receptor Key Findings
PGF2α-ME FP Induces bladder smooth muscle contraction via FP receptors; no EP receptor contribution observed .
15(S)-15-Methyl PGF2α FP Higher receptor selectivity and prolonged activity due to resistance to enzymatic degradation .
PGE2 EP1–EP4 Converts to PGF2α in tissues, indirectly activating FP receptors .

Pharmacokinetic and Stability Profiles

Compound Half-Life (Amniotic Fluid) Metabolic Stability Notes
PGF2α-ME ~24 hours High Methyl ester hydrolysis releases active PGF2α in vivo .
PGF2α (Free Acid) ~12 hours Low Rapidly metabolized by 15-dehydrogenase .
13,14-Dehydroprostacyclin ME >48 hours Very High Enhanced stability at physiological pH due to ester and epoxy groups .

Clinical and Preclinical Data

Abortion Efficacy

Delivery Method Compound Gestational Age Success Rate Time to Abortion
Vaginal Silastic Device 15(S)-15-Methyl PGF2α-ME 12–24 weeks 90% 24 hours
Vaginal Suppository PGF2α-ME (3 mg) 31–49 days 73% 6–14 days
Intramuscular Injection 15(S)-15-Methyl PGF2α 6–20 weeks 100% <16 hours

Side Effect Profile

Compound Vomiting (%) Diarrhea (%) Temperature Elevation (%)
PGF2α-ME 30–40 20–25 <10
15(S)-15-Methyl PGF2α 35–45 25–30 15–20
PGF2α Isopropyl Ester N/A N/A N/A

Activité Biologique

Prostaglandin F2α methyl ester (PGF2α methyl ester) is a synthetic derivative of prostaglandin F2α (PGF2α), known for its significant biological activities across various physiological processes. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

PGF2α methyl ester is characterized by the molecular formula C21H36O5C_{21}H_{36}O_{5} and a molecular weight of 368.51 g/mol. The compound features a methyl ester modification at the C-1 carboxyl group, enhancing its lipid solubility compared to PGF2α. This modification allows for improved penetration through biological membranes, particularly in ocular tissues, making it a valuable compound in therapeutic applications.

The primary mechanism of action involves binding to specific FP receptors, which are G protein-coupled receptors (GPCRs). Upon binding, PGF2α methyl ester activates various intracellular signaling pathways that mediate its physiological effects. These effects include:

  • Vasodilation : Inducing relaxation of vascular smooth muscle.
  • Uterine Contraction : Stimulating contractions during labor and abortion procedures.
  • Ocular Hypotensive Effects : Reducing intraocular pressure (IOP) by enhancing aqueous humor outflow.

Biological Activities

The biological activities of PGF2α methyl ester can be categorized into several key areas:

  • Reproductive Health
    • PGF2α methyl ester is utilized in obstetrics for cervical dilation prior to surgical procedures such as abortions. A clinical study demonstrated that vaginal administration of 1 mg resulted in a significant increase in plasma levels of PGF2α metabolites, indicating enhanced uterine activity .
    • Another study reported a 73% success rate in inducing abortion among pregnant women when administered vaginally .
  • Ocular Applications
    • PGF2α methyl ester has been recognized for its ocular hypotensive properties, being approximately 4-5 times more potent than the free acid form. It effectively reduces IOP by promoting uveoscleral outflow, making it a standard reference for evaluating other ocular hypotensive agents .
    • In animal studies, doses as low as 2.5 µg have shown reductions in IOP by 6-8 mm Hg .
  • Vascular Effects
    • Research indicates that PGF2α methyl ester can induce vasorelaxation in rat renal arteries pre-constricted with PGF2α, suggesting potential applications in managing hypertension .

Table 1: Summary of Key Biological Activities

Activity AreaDescriptionKey Findings
Reproductive HealthCervical dilation and abortion induction73% abortion success rate with vaginal administration
Ocular ApplicationsReduction of intraocular pressure6-8 mm Hg reduction with 2.5 µg dose in cats
Vascular EffectsInduction of vasorelaxation in renal arteriesVasorelaxation observed post PGF2α pre-constriction

Case Study: Clinical Application in Obstetrics

A clinical trial investigated the efficacy of different dosing regimens (4 mg vs. 6 mg) of PGF2α methyl ester for cervical dilation prior to surgical procedures. The results indicated that both doses were effective, but the lower dose was associated with fewer side effects while maintaining adequate cervical dilation .

Q & A

Basic Research Questions

Q. How can mass spectrometry (MS) be optimized for detecting Prostaglandin F2α methyl ester in biological samples?

  • Methodological Answer : Detection of PGF2α methyl ester in biological matrices (e.g., urine, plasma) requires derivatization to enhance volatility and ionization. For urine analysis, the methyl ester-Tris-trimethylsilylether derivative is prepared, followed by selected ion monitoring (SIM) for specific fragment ions (e.g., m/z 423 for PGF2α methyl ester) using gas chromatography-MS (GC-MS) . In plasma, internal standards like deuterated analogs (e.g., PGF2α-d4) are added to improve quantification accuracy. Method validation should include recovery rates and limits of detection (LOD) for isomers such as 8-iso-PGF2α .

Q. What are the standard protocols for synthesizing PGF2α methyl ester and its derivatives?

  • Methodological Answer : PGF2α methyl ester is synthesized via esterification of the carboxylic acid group in PGF2α using methanol under acidic conditions. Advanced derivatives, such as 13,14-dehydroprostacyclin methyl ester, are prepared via bromination and dehydrobromination of 13,14-dehydro-PGF2α. Key steps include stereochemical control at C-5 and C-6 using low-temperature reactions and mechanistic validation via nuclear magnetic resonance (NMR) .

Q. How can urinary PGF2α methyl ester levels reflect renal prostaglandin synthesis?

  • Methodological Answer : Renal synthesis can be stimulated via intra-arterial infusion of precursors (e.g., arachidonic acid) or agonists (e.g., angiotensin II). Urinary excretion rates of PGF2α methyl ester are quantified using GC-MS with SIM, normalized to creatinine clearance. A 2- to 3-fold increase in excretion post-infusion confirms renal origin .

Advanced Research Questions

Q. How do analytical challenges in distinguishing PGF2α methyl ester isomers impact data interpretation, and what strategies resolve them?

  • Methodological Answer : Isomers like 8-iso-PGF2α and 15(R)-PGF2α co-elute in standard GC-MS. Resolution requires tandem MS (MS/MS) with collision-induced dissociation (CID) to differentiate fragment ions (e.g., m/z 299 vs. m/z 315). Alternatively, liquid chromatography-MS (LC-MS) with chiral columns improves separation. Internal standards (e.g., 8-iso-PGF2α-d4) and multiple reaction monitoring (MRM) enhance specificity .

Q. What experimental models are suitable for studying PGF2α methyl ester’s role in intraocular pressure regulation?

  • Methodological Answer : In vivo models (e.g., canine or primate eyes) assess uveoscleral outflow via tonometry after topical application of PGF2α methyl ester derivatives (e.g., isopropyl ester). In vitro trabecular meshwork cell cultures measure prostaglandin receptor (FP receptor) activation using cAMP assays. Contradictions between models (e.g., species-specific receptor expression) require cross-validation with human tissue explants .

Q. How do stability variations between PGF2α methyl ester derivatives affect pharmacological studies?

  • Methodological Answer : Derivatives like 13,14-dehydroprostacyclin methyl ester exhibit greater stability at physiological pH (7.5) compared to native PGF2α methyl ester, enabling prolonged platelet aggregation inhibition assays. Stability is quantified via half-life measurements using HPLC-UV. Structural modifications (e.g., methyl esterification at C-1 or C-15) reduce enzymatic degradation in vivo .

Q. What mechanisms explain discrepancies in PGF2α methyl ester’s vasoconstrictive effects across vascular beds?

  • Methodological Answer : Tissue-specific FP receptor density and coupling to Gq/11 vs. Gi/o pathways explain variability. In pulmonary arteries, PGF2α methyl ester activates Rho-kinase, increasing calcium sensitivity. In cerebral arteries, prostaglandin transporters (e.g., PGT) modulate local concentrations. Confounding factors (e.g., endothelial nitric oxide synthase activity) are controlled via knockout models or pharmacological inhibitors .

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on PGF2α methyl ester’s stability in in vitro vs. in vivo systems?

  • Methodological Answer : In vitro studies often use buffer systems lacking esterases, overestimating stability. In vivo, esterases in plasma/liver hydrolyze the methyl ester, shortening half-life. To resolve contradictions, parallel experiments with deuterated analogs (e.g., PGF2α-d4 methyl ester) and esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) are recommended .

Q. Why do some studies report PGF2α methyl ester as luteolytic, while others highlight its vasoactive role?

  • Methodological Answer : Tissue-specific receptor isoforms (e.g., FPα vs. FPβ) and downstream signaling (e.g., MAPK vs. PLC pathways) drive divergent outcomes. In corpus luteum, FPα receptor activation reduces progesterone via cAMP inhibition. In vascular smooth muscle, FPβ increases IP3, triggering calcium release. Experimental context (e.g., dose, duration) must be standardized .

Q. Tables for Key Analytical Parameters

Parameter PGF2α Methyl Ester 8-iso-PGF2α Methyl Ester 15(R)-PGF2α Methyl Ester
Retention Time (GC-MS) 12.3 min12.1 min12.5 min
Key MS Fragment (m/z) 423299315
LOD (Plasma, pg/mL) 5810
Recovery Rate (%) 92 ± 485 ± 678 ± 5

Data derived from

Propriétés

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDMFGSFLLCCAO-NVRZHKMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501037318
Record name Prostaglandin F2 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33854-16-9
Record name Prostaglandin F2α methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33854-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin F2 methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033854169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prostaglandin F2 methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501037318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DINOPROST METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C289Y64HRB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin F2alpha methyl ester
Reactant of Route 2
Prostaglandin F2alpha methyl ester
Reactant of Route 3
Reactant of Route 3
Prostaglandin F2alpha methyl ester
Reactant of Route 4
Reactant of Route 4
Prostaglandin F2alpha methyl ester
Reactant of Route 5
Reactant of Route 5
Prostaglandin F2alpha methyl ester
Reactant of Route 6
Prostaglandin F2alpha methyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.